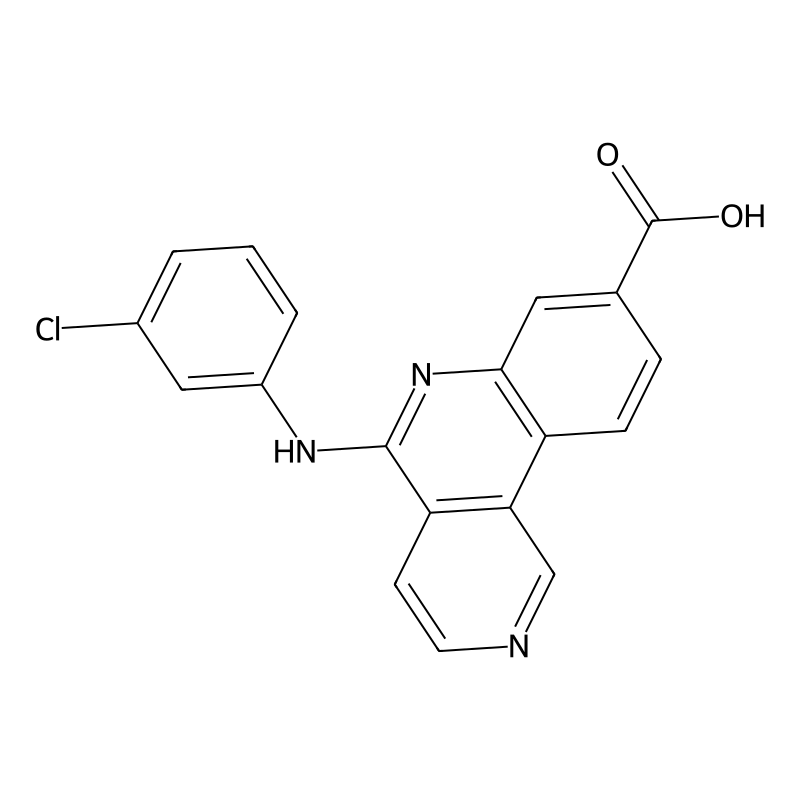

Silmitasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oncogenic Signaling Pathways Regulated by CK2

CK2 exerts its pro-tumorigenic effects by phosphorylating hundreds of substrates, functioning as a central node that amplifies several key oncogenic signaling cascades [1] [2] [3].

CK2 modulates key cancer-related pathways through phosphorylation, leading to their activation (→) or inhibition (┤) [1] [4] [2].

CK2 as a Therapeutic Target in Cancer

The critical role of CK2 in cancer has spurred the development of targeted inhibitors. Two main classes are ATP-competitive inhibitors and substrate-directed inhibitors [1]. Several specific inhibitors have been characterized in preclinical and clinical studies, summarized in the table below.

| Inhibitor | Mechanism of Action | Key Findings & Experimental Context |

|---|---|---|

| CX-4945 (Silmitasertib) | ATP-competitive [1] | In clinical trials (orphan drug designation for cholangiocarcinoma); induces methuosis [1]. |

| CIGB-300 | Substrate-directed; binds CK2 phosphoacceptor site [1] | In clinical trials for cervical cancer [1]. |

| TBB | ATP-competitive [4] [5] | Inhibits CK2-mediated PD-L1 phosphorylation at Thr285, suppressing PD-L1/EGFR signaling and tumor progression in NSCLC models [4] [5]. |

| IOR-160 | Dual CK2/HDAC inhibitor [6] | Reduces tumor growth in triple-negative breast cancer (MDA-MB-231) xenograft models; inhibits AKT phosphorylation and increases acetylated α-tubulin [6]. |

Experimental Workflow for Studying CK2

Research into CK2 function and inhibition involves a combination of molecular, cellular, and in vivo techniques. The following diagram and table outline a generalized experimental workflow.

A generalized workflow for investigating CK2's role in cancer, from in vitro validation to clinical correlation.

| Experimental Stage | Common Methodologies | Specific Examples from Literature |

|---|---|---|

| Target Validation & Expression | Immunohistochemistry (IHC), Western Blot (WB), qPCR [7] [8] [9] | IHC on patient CRC and lung adenocarcinoma tissues shows CK2α overexpression correlates with worse prognosis [7] [9]. |

| Genetic & Pharmacologic Manipulation | siRNA/shRNA, CRISPR/Cas9, Small-molecule inhibitors [4] [5] [3] | CK2 depletion or TBB inhibitor treatment reversed PD-L1/EGFR-driven NSCLC progression [4] [5]. |

| Functional Assays | Cell proliferation (MTT/CCK-8), Apoptosis (Annexin V), Migration/Invasion (Transwell), Colony formation [4] [5] [3] | IOR-160 reduced tumor growth and modulated signaling pathways in a TNBC xenograft model [6]. |

| Mechanistic Studies | Immunoprecipitation (IP), Kinase assays, Phospho-specific antibodies, Confocal microscopy [4] [5] | IP and in vitro binding assays confirmed CK2 binds and phosphorylates PD-L1 at Thr285 [5]. Confocal microscopy showed CK2/PD-L1 colocalization [5]. |

| In Vivo Validation | Xenograft models, Metastasis models [6] [4] | IOR-160 significantly reduced tumor growth in a MDA-MB-231 xenograft model without detectable toxicity [6]. |

Future Directions in CK2 Research

Emerging research highlights several promising and complex areas for future investigation:

- Sex-Specific Differences: CK2α is overexpressed in tumors of female colorectal cancer patients and correlates positively with age, suggesting a hormone-influenced regulatory mechanism that could impact biomarker development and therapy [7] [8].

- Subcellular Localization: Nucleolar localization of CK2α has been identified as a novel, independent poor prognostic factor in early-stage lung adenocarcinoma, pointing to a potentially critical role in ribosome biogenesis or other nucleolar functions [9].

- Tumor Immune Microenvironment: CK2 regulates the activity of diverse immune cells and controls PD-L1 stability. Combining CK2 inhibitors with immune checkpoint blockade could be a promising strategy to overcome immunotherapy resistance [4] [2] [5].

References

- 1. Protein kinase CK 2 : a potential therapeutic target for diverse human... [nature.com]

- 2. CK2: The master regulator in tumor immune ... [sciencedirect.com]

- 3. Regulation of cancer progression by CK 2 : an emerging therapeutic... [link.springer.com]

- 4. TBB inhibits CK2/PD-L1/EGFR pathway-mediated tumor ... [pubmed.ncbi.nlm.nih.gov]

- 5. TBB inhibits CK2/PD-L1/EGFR pathway-mediated tumor ... [sciencedirect.com]

- 6. Targeting Casein Kinase 2 and Histone Deacetylase with a ... [pubmed.ncbi.nlm.nih.gov]

- 7. CK2α Overexpression in Colorectal Cancer: Evidence for Sex [pubmed.ncbi.nlm.nih.gov]

- 8. CK2α Overexpression in Colorectal Cancer: Evidence for Sex [pmc.ncbi.nlm.nih.gov]

- 9. Nucleolar casein kinase 2 alpha as a prognostic factor ... [spandidos-publications.com]

CK2 Overexpression in Tumors: Molecular Mechanisms, Prognostic Impact, and Therapeutic Targeting

Introduction to Protein Kinase CK2 and Its Oncogenic Role

Protein kinase CK2 (casein kinase 2) is a constitutively active, ubiquitously expressed serine/threonine kinase that plays a fundamental role in cellular homeostasis and has emerged as a significant driver in oncogenesis. This highly conserved kinase exists primarily as a heterotetrameric complex composed of two catalytic subunits (CK2α and/or CK2α') and two regulatory subunits (CK2β), though the catalytic subunits can also function as monomers [1] [2]. CK2 catalyzes the phosphorylation of hundreds of substrates, positioning it as a major contributor to the human phosphoproteome and a critical regulator of numerous signaling pathways [2] [3].

The oncogenic potential of CK2 stems from its ability to regulate essential cellular processes frequently dysregulated in cancer, including cell proliferation, apoptosis inhibition, cellular transformation, and angiogenesis [1]. Strong evidence demonstrates that CK2 functions as a bona fide oncogene when overexpressed in transgenic mouse models, where site-specific expression leads to cancer development in tissues including mammary glands and lymphoid systems [1]. CK2 operates as a "lateral player" in signal transduction, being constitutively active and ready to potentiate various signaling pathways rather than responding to vertical external stimuli [2] [3]. This unique positioning allows CK2 to exert multifaceted control over oncogenic processes, making it an attractive therapeutic target in oncology.

CK2 Expression Patterns and Prognostic Significance Across Cancers

Numerous clinical studies have established that CK2 subunits are frequently overexpressed across diverse human malignancies, with this overexpression often correlating with aggressive disease features and poor clinical outcomes. The prognostic significance and clinical associations of CK2 overexpression vary somewhat across cancer types, as detailed below.

Prognostic Significance of CK2 in Solid Tumors

Table 1: CK2 Overexpression and Prognostic Significance in Solid Tumors

| Cancer Type | Overexpressed Subunit(s) | Prognostic Significance | Clinicopathological Correlations |

|---|---|---|---|

| Colorectal Cancer | Nuclear CK2α | Independent poor prognostic marker [4] | Depth of invasion, nodal status, AJCC staging, differentiation, perineural invasion [4] |

| Breast Cancer | CK2α | Shorter relapse-free survival in ERα(+) patients [5] | Higher risk in grade 1-2 tumors; association with estrogen-independent proliferation [5] |

| Gastric Carcinoma | Nuclear CK2β | Independent poor prognostic marker [6] | Depth of invasion; correlated with worse overall survival [6] |

| Lung Cancer | CK2α, CK2α', CK2β, CK2αP | Unfavorable prognosis in squamous cell carcinoma [1] | Proposed as prognostic marker; associated with metastasis [1] |

| Head and Neck Cancer | CK2 | Associated with adverse prognosis [1] | Linked to carcinogen exposure [1] |

| Glioblastoma | CK2 | Linked to poor prognosis [1] | Contributes to treatment resistance [1] |

The prognostic impact of CK2 in breast cancer demonstrates interesting heterogeneity based on molecular subtypes. CK2α overexpression shows a particularly strong association with decreased relapse-free survival in ERα-positive patients with low-to-intermediate grade (grade 1-2) tumors, suggesting it plays a significant role in early disease progression [5]. This pattern suggests that CK2 may contribute to the transition to estrogen-independent proliferation, a key mechanism in endocrine resistance.

CK2 Expression in Hematological Malignancies

While the search results provided limited specific data on hematological malignancies, previous studies referenced indicate that CK2 overexpression occurs in leukemias and lymphomas [1] [3]. The foundational observation linking CK2 to hematological cancers dates to 1995, when Seldin and Leder discovered that co-expression of CK2 and c-Myc could transform lymphocytes, establishing the initial connection between CK2 and hematopoietic transformation [3].

Molecular Mechanisms of CK2 in Oncogenesis

CK2 promotes tumorigenesis through multifaceted mechanisms that impact critical cellular processes and signaling pathways. The diagram below illustrates the key signaling pathways regulated by CK2 in cancer cells:

CK2 regulation of oncogenic signaling pathways and cellular processes

Key Mechanisms of CK2 in Cancer Progression

Antiapoptotic Activity: CK2 exerts robust antiapoptotic effects through multiple mechanisms, including phosphorylation of caspase substrates near cleavage sites to prevent generation of proapoptotic fragments. One well-characterized example is BID, which when phosphorylated by CK2 cannot be cleaved to tBID and thus cannot trigger mitochondrial release of apoptotic factors [3]. CK2 also directly modulates caspases (e.g., caspase-3) and promotes the action of caspase inhibitors such as ARC (apoptosis repressor with caspase recruitment domain) [3].

Enhanced Cell Survival and Proliferation: CK2 potentiates several key proliferative and survival signaling pathways. In the PI3K/Akt pathway, CK2 phosphorylates both Akt1 (enhancing its activity) and PTEN (inhibiting this tumor suppressor's phosphatase activity), thereby promoting PI3K-dependent signaling [2] [3]. CK2 also activates Wnt/β-catenin signaling by phosphorylating multiple pathway components including dishevelled (Dvl), β-catenin itself, and TCF/LEF transcription factors [1] [2].

Promotion of Metastatic Potential: CK2 enhances cancer cell migration and invasion through regulation of epithelial-mesenchymal transition (EMT) and extracellular matrix remodeling. In lung adenocarcinoma models, CK2 activity is necessary for TGFβ-1-induced invasion, correlating with changes in EMT markers (E-cadherin, N-cadherin, vimentin) and matrix metalloproteinases (MMP-2, MMP-9) [1]. CK2 inhibition disrupts these processes and reduces metastatic potential.

DNA Repair and Drug Resistance: CK2 enhances DNA repair capacity through phosphorylation of repair proteins such as XRCC4 (involved in non-homologous end joining) and XRCC1 (promoting single-strand break repair) [2] [3]. This activity contributes to resistance against DNA-damaging chemotherapeutic agents. Additionally, CK2 potentiates multidrug resistance by enhancing the expression and activity of efflux pumps including P-glycoprotein, MRP1, and BCRP [3].

Cancer Stem Cell Maintenance: Emerging evidence indicates CK2 regulates cancer stemness, potentially through modulation of Notch signaling [1] [3]. In lung cancer models, CK2 activity is necessary for Notch reporter and gene target transactivation, influencing Notch1 protein levels [1]. Cancer stem cells contribute to therapy resistance and tumor recurrence, making this CK2 function particularly relevant for therapeutic targeting.

Experimental Approaches for Studying CK2 in Cancer

Methods for Assessing CK2 Expression and Activity

Table 2: Experimental Methods for CK2 Analysis in Cancer Models

| Method | Application | Key Considerations | References |

|---|---|---|---|

| Immunohistochemistry | Protein expression in tissue specimens; subcellular localization | Nuclear CK2 particularly informative; correlation with clinicopathological parameters | [4] [6] |

| Quantitative Real-Time PCR | mRNA expression levels | Validation of microarray data; batch effect removal critical in multi-study analyses | [4] [7] |

| Western Blot | Protein expression and phosphorylation | Enables assessment of specific subunits; useful for mechanism studies | [4] |

| Microarray Analysis | Transcriptome-wide expression profiling | Requires validation by qPCR; quality filtering essential (fold-change, p-value) | [5] [7] |

| Flow Cytometry | Protein quantification in cell populations | Used for ERα detection after CK2 inhibition; enables single-cell analysis | [5] |

| Luciferase Reporter Assays | Pathway activity measurement (e.g., ERE-mediated transcription) | Assess functional consequences of CK2 inhibition on specific pathways | [5] |

| CRISPR Screens | Identification of novel regulators | Engineered CTCF-cohesin contact reporters identify chromatin regulators | [8] |

CK2 Inhibition Methodologies in Preclinical Models

Several approaches have been developed to inhibit CK2 function in experimental systems, each with distinct advantages and limitations:

Small Molecule Inhibitors: Multiple specific CK2 inhibitors have been developed and characterized in preclinical models. These include CX-4945 (silmitasertib) and CIGB-300, both of which have advanced to clinical trials, as well as research compounds such as TBB, TBCA, quinalizarin, hematein, and DMAT [1] [2]. These compounds predominantly function as ATP-competitive inhibitors, with some (e.g., CIGB-300) employing alternative mechanisms such as preventing CK2-dependent phosphorylation of specific substrates [2].

Genetic Knockdown Approaches: RNA interference (siRNA, shRNA) targeting specific CK2 subunits (CK2α, CK2α', or CK2β) effectively reduces CK2 expression and demonstrates functional consequences in cancer models [4]. CK2 subunits regulate each other's levels, as knockdown of one subunit often decreases expression of others [1].

In Vivo Cancer Models: Transgenic mouse models with tissue-specific CK2 overexpression demonstrate the oncogenic potential of CK2, with development of cancers in mammary glands, lymphoid tissues, and other sites [1]. Xenograft models using human cancer cell lines treated with CK2 inhibitors demonstrate reduced tumor growth and metastasis, providing preclinical validation for therapeutic targeting [1].

The experimental workflow below outlines a comprehensive approach to studying CK2 function in cancer models:

Comprehensive workflow for studying CK2 in cancer models

CK2-Targeted Therapeutic Strategies

The development of CK2-targeted therapies has advanced significantly, with multiple inhibitors progressing through preclinical and clinical evaluation. The table below summarizes the most prominent CK2 inhibitors and their status:

Table 3: CK2 Inhibitors in Development and Clinical Trials

| Inhibitor | Mechanism of Action | Development Stage | Key Applications |

|---|---|---|---|

| CX-4945 (this compound) | ATP-competitive inhibitor (Ki = 0.17 nM) [2] | Phase I/II clinical trials | Cholangiocarcinoma (FDA orphan drug), breast cancer, multiple myeloma [1] [2] |

| CIGB-300 | Peptide-competitive inhibitor; blocks CK2 substrate phosphorylation [2] | Clinical trials | Cervical cancers; antiproliferative and pro-apoptotic effects [1] [2] |

| TBB | ATP-competitive inhibitor | Preclinical research | Broad anticancer activity in cell line models [1] |

| Quinalizarin | Anthraquinone inhibitor | Preclinical research | Variable effects in lung cancer subtypes; affects proliferation/apoptosis [1] |

| Hematein | CK2 inhibitor | Preclinical research | Apoptosis induction in lung adenocarcinoma; in vivo efficacy [1] |

| DMAT | ATP-competitive inhibitor | Preclinical research | Apoptosis induction in tamoxifen-resistant breast cancer cells [5] |

| TBCA | Carboxylic acid derivative | Preclinical research | Used in mechanistic studies; combination with fulvestrant [5] |

Combination Therapies with CK2 Inhibitors

Emerging evidence suggests that CK2 inhibitors may synergize with established cancer therapies:

Chemotherapy Combinations: CK2 inhibition can sensitize cancer cells to DNA-damaging agents by compromising DNA repair mechanisms [1] [3]. This provides a rationale for combining CK2 inhibitors with chemotherapy in clinical settings.

Targeted Therapy Synergy: CK2 inhibitors show promise in combination with hormone therapies, such as fulvestrant in breast cancer models [5]. Additionally, CK2 inhibition may overcome resistance to targeted agents by affecting parallel survival pathways.

Radiation Therapy: CK2 inhibitors have demonstrated radiosensitizing effects in preclinical models, including lung cancer cell lines, suggesting potential for combination with radiotherapy [1].

Conclusion and Future Perspectives

CK2 has firmly established itself as a significant player in oncogenesis, with extensive evidence demonstrating its overexpression across diverse malignancies, association with aggressive disease features, and functional contribution to multiple hallmarks of cancer. The consistent pattern of CK2 overexpression correlating with poor clinical outcomes underscores its potential utility as both a prognostic biomarker and therapeutic target.

Future research directions should focus on several key areas: First, refining patient selection criteria for CK2-targeted therapies by identifying predictive biomarkers of response. Second, elucidating mechanisms of potential resistance to CK2 inhibitors to inform rational combination strategies. Third, exploring the role of CK2 in the tumor microenvironment and its influence on antitumor immunity. Finally, advancing the development of next-generation CK2 inhibitors with improved pharmacological properties and selectivity profiles.

The ongoing clinical evaluation of CK2 inhibitors, particularly CX-4945 and CIGB-300, represents a promising frontier in targeted cancer therapy. As our understanding of CK2 biology continues to evolve, so too will opportunities to leverage this multifunctional kinase for improved cancer diagnosis, prognosis, and treatment.

References

- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and ... [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase CK2: a potential therapeutic target for diverse ... [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase CK2: a potential therapeutic target for ... [nature.com]

- 4. Overexpression of Nuclear Protein Kinase CK2 α Catalytic ... [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase CK2 Expression Predicts Relapse Survival ... [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of nuclear protein kinase CK2 Beta subunit ... [pubmed.ncbi.nlm.nih.gov]

- 7. Microarray validation: factors influencing correlation ... [pmc.ncbi.nlm.nih.gov]

- 8. Chromatin looping-based CRISPR screen identifies TLK2 ... [nature.com]

Comprehensive Technical Guide: Orphan Drug Development for Cholangiocarcinoma and Medulloblastoma

Introduction to Orphan Drug Designation and Significance

The FDA's Orphan Drug Designation program provides development incentives for drugs targeting conditions affecting fewer than 200,000 people in the United States. This designation is particularly crucial for rare cancers like cholangiocarcinoma and medulloblastoma, where therapeutic advancements have been limited by small patient populations and disease heterogeneity. For developers, orphan status translates to tax credits for clinical testing, waived FDA fees, and most importantly, seven-year market exclusivity upon approval. The growing understanding of molecular drivers in both cancers has enabled more targeted therapeutic approaches, making orphan drug development increasingly viable despite the challenges of rare diseases.

Cholangiocarcinoma: Molecular Characterization & Therapeutic Landscape

Cholangiocarcinoma (CCA) is a rare but aggressive biliary tract malignancy with increasing incidence and dismal prognosis, boasting a five-year survival rate of less than 10% for advanced disease. Its anatomical and molecular heterogeneity presents significant therapeutic challenges, with current standard-of-care offering only modest survival benefits. The desmoplastic tumor microenvironment, characterized by extensive cancer-associated fibroblasts and hypovascular stroma, creates physical and biological barriers to effective treatment by impeding drug delivery and promoting survival signals.

Key Genetic Alterations and Signaling Pathways in CCA

Inflammation-mediated carcinogenesis represents a fundamental pathway in CCA development, with primary sclerosing cholangitis (PSC) and hepatobiliary fluke infections establishing a chronic inflammatory milieu that promotes genetic aberrations. Through oxidative stress mechanisms involving iNOS activation and oxysterol generation, inflammatory cells create DNA damage while simultaneously inhibiting repair mechanisms. The subsequent activation of developmental pathways like Hedgehog signaling and overexpression of cyclooxygenase-2 further drives tumor proliferation and invasion.

Recent genomic analyses have identified several recurrent mutations in CCA, with distribution patterns often correlating with etiology. The table below summarizes key molecular alterations and their frequencies:

Table: Key Molecular Alterations in Cholangiocarcinoma

| Genetic Alteration | Frequency | Therapeutic Implications |

|---|---|---|

| KRAS mutations | 16.7-22% | Associated with poor survival; potential for MEK inhibition |

| TP53 mutations | 21-44.4% | Varies by etiology (higher in liver-fluke related CCAs) |

| IDH1/2 mutations | 10-25% | More frequent in non-liver-fluke CCAs; IDH inhibitors in development |

| FGFR2 fusions | 10-15% | Targetable with selective FGFR inhibitors |

| BAP1 mutations | 10-25% | More common in non-liver-fluke CCAs; epigenetic targeting |

| ARID1A mutations | 10-15% | Chromatin remodeling pathway; potential PARP inhibitor sensitivity |

| SMAD4 mutations | 16.7% | TGF-β pathway disruption; potential biomarker for resistance |

| PBRM1 mutations | 10-15% | SWI/SNF complex alteration; epigenetic targeting |

Molecular profiling has revealed two distinct biological classes of intrahepatic CCA: the inflammation class (38% of cases) characterized by STAT3 activation and cytokine overexpression, and the proliferation class (62% of cases) marked by oncogenic signaling pathway activation (RAS/MAPK, MET) and specific genetic alterations including KRAS mutations and DNA amplifications at 11q13.2.

Orphan Drug Designations and Emerging Therapeutics in CCA

The investigational agent opaganib (ABC294640), a selective SPHK2 inhibitor, recently received FDA orphan drug designation for neuroblastoma and previously for cholangiocarcinoma, highlighting its potential across rare cancers [1]. Its novel host-directed mechanism simultaneously targets multiple pathways by inhibiting sphingolipid-metabolizing enzymes SPHK2, DES1, and GCS, inducing autophagy and apoptosis while disrupting viral replication. This multi-targeted approach positions opaganib as a promising candidate for CCA's heterogeneous landscape.

Clinical evaluation of opaganib in CCA includes a Phase 2a trial (NCT03377179) investigating monotherapy (500mg twice daily) and combination with hydroxychloroquine in patients with advanced disease after ≤2 prior therapies [1]. Primary endpoints assess objective response and durable disease control, with secondary measures including overall survival, progression-free survival, and safety profile. The trial population includes adults with histologically confirmed intrahepatic, perihilar, or extra-hepatic cholangiocarcinoma with measurable disease per RECIST v1.1, ECOG 0-1, and life expectancy ≥3 months.

Table: Selected Clinical Trials of Targeted Therapies in Cholangiocarcinoma

| Therapeutic Agent | Target/Mechanism | Trial Phase | Patient Population | Primary Endpoints |

|---|---|---|---|---|

| Opaganib | SPHK2 inhibitor | Phase 2a (NCT03377179) | Advanced CCA, ≤2 prior lines | ORR, durable DCR |

| FGFR inhibitors | FGFR2 fusions | Phase 2/3 (various) | iCCA with FGFR2 fusions | ORR, PFS |

| IDH inhibitors | IDH1/2 mutations | Phase 3 (various) | iCCA with IDH1 mutations | PFS, OS |

| Ivosidenib | IDH1 mutation | Approved | Relapsed/refractory iCCA | ORR, PFS |

Beyond opaganib, several targeted approaches have emerged for molecularly-defined CCA subsets. FGFR inhibitors demonstrate notable activity in patients with FGFR2 fusions, while IDH inhibitors like ivosidenib target the neomorphic activity of mutant IDH1, altering the epigenetic state and differentiation capacity of tumor cells. Additionally, therapies targeting the PI3K-AKT-mTOR pathway and chromatin remodeling networks represent promising avenues under investigation.

Medulloblastoma: Molecular Subgroups & Targeted Approaches

Medulloblastoma (MB) is the most common malignant pediatric brain tumor, representing nearly 20% of all pediatric CNS neoplasms and approximately 40% of posterior fossa tumors [2]. Its incidence peaks between ages 3-6 years, with a slight male predominance (1.5:1 male-to-female ratio). Historically treated as a single entity, MB is now recognized as a collection of molecularly distinct diseases with varying driver mutations, cellular origins, clinical behaviors, and therapeutic responses.

Molecular Classification and Risk Stratification

The 2021 WHO CNS5 classification recognizes four principal molecular subgroups of medulloblastoma with distinct clinical and pathological features:

Table: Molecular Subgroups of Medulloblastoma (WHO CNS5 Classification)

| Molecular Subgroup | Frequency | Key Genetic Alterations | Metastatic Rate | 5-Year Survival |

|---|---|---|---|---|

| WNT-activated | ~10% | CTNNB1 mutations, APC germline, monosomy 6 | ~10% | ~95-100% |

| SHH-activated | ~25% | PTCH1, SUFU, TP53, MYCN, GLI2 | Variable by subtype | ~40-80% (by TP53) |

| Group 3 | ~25% | MYC amplification, GFI1/GFI1B activation | ~50% | ~50% |

| Group 4 | ~40% | CDK6 amplification, SNCAIP duplication | ~30-35% | ~75-85% |

The WNT subgroup demonstrates the most favorable prognosis, with survival approaching 100% in contemporary trials [3]. This exceptional outcome has prompted efforts to de-escalate therapy for these patients to reduce long-term sequelae. WNT MBs typically arise from the dorsal brainstem and show characteristic nuclear β-catenin accumulation and monosomy 6. Their unique leaky vasculature that disrupts the blood-brain barrier may enhance chemotherapeutic delivery, partially explaining their superior outcomes [2].

The SHH subgroup displays remarkable heterogeneity across age groups, with different driver mutations predominating in infants (PTCH1, SUFU), children (TP53, PTCH1 with MYCN/GLI2 amplification), and adults (PTCH1, SMO). The TP53 status critically impacts prognosis, with TP53-mutant cases showing 40% 5-year survival versus 80% for TP53 wildtype [2]. SHH MBs are also associated with cancer predisposition syndromes including Gorlin syndrome (PTCH1 mutations) and Li-Fraumeni syndrome (TP53 germline mutations), which carry significant implications for treatment selection, particularly regarding radiation avoidance.

Group 3 tumors represent the most aggressive subgroup, characterized by frequent MYC amplification and high rates of metastatic dissemination at diagnosis (~50%). These tumors primarily affect young children and infants, with a 2:1 male predominance. In contrast, Group 4 tumors, the most common subgroup, demonstrate intermediate prognosis with metastatic rates of 30-35%. Their molecular drivers remain less defined, though CDK6 amplifications and KDM6A mutations are recurrent findings.

Orphan Drug Development and Emerging Therapeutics in MB

Recent advances in MB treatment include the development of CT-179, a brain-penetrant OLIG2 inhibitor that has received IND approval for Phase 1 trials in pediatric patients with recurrent medulloblastoma [4]. OLIG2 represents a promising therapeutic target as it is expressed in multiple MB subgroups and regulates tumor-propagating cell maintenance. The pharmacophore-guided design of CT-179 exemplifies structure-based drug discovery approaches for CNS malignancies.

Significant progress has also been made in risk-adapted therapy, with St. Jude researchers demonstrating that 40% of MB patients can receive reduced craniospinal radiation doses while maintaining excellent survival [5]. Their data-driven approach, incorporating molecular features (methylation subgroup, specific chromosomal gains/losses, MYC status) with clinical variables, enables stratification into four treatment intensity groups. This refined classification prevents both overtreatment and undertreatment by matching therapy intensity to tumor biology.

The MB-meta Portal (Medulloblastoma Meta-Analysis Portal) provides an interactive platform for researchers and clinicians to explore survival predictions based on specific molecular and clinical features [5]. This tool facilitates data-driven treatment decisions and clinical trial design by enabling real-time outcome visualization for patient subgroups defined by multiple characteristics.

Experimental Protocols & Methodologies

Preclinical Drug Evaluation in Cholangiocarcinoma

CRISPR/Cas9 Screening in Mouse Models: The identification of novel therapeutic targets in CCA has been accelerated through genome-wide CRISPR/Cas9 screening in liver-specific Smad4/Pten knockout mice (SPC model) [6]. This methodology involves:

- Library Construction: Using the mouse genome-scale CRISPR knockout library (GeCKO) containing ~20,611 sgRNAs

- Viral Production: Packing lentiviral particles in HEK293FT cells via co-transfection of lentiCRISPR v2 vector with packaging plasmids (delta 8.2 and pMD2.G) using polyethylenimine (PEI)

- In Vivo Delivery: Hydrodynamic injection of pX330 vectors (30μg) containing specific sgRNAs into mouse tail veins

- Tumor Monitoring: Tracking ICC formation acceleration compared to control SPC mice

- Validation: Establishing mutant organoids for high-throughput drug screening

Organoid-Based Drug Screening: Patient-derived organoids have emerged as valuable tools for therapeutic validation in CCA:

- Organoid Establishment: Isolate and culture tumor cells from SPC mice in complete F-medium

- Drug Testing: Plate organoids in 96-well plates and treat with FDA-approved oncology drugs

- Viability Assessment: Incubate with 10% v/v Alamar Blue at 37°C for 2 hours, measure fluorescence at 590nm (excitation 530-560nm)

- Response Analysis: Compare dose-response curves across different genetic backgrounds

Molecular Profiling in Medulloblastoma

DNA Methylation Profiling: Molecular classification of MB relies heavily on genome-wide methylation analysis:

- DNA Extraction: Isolate high-quality DNA from fresh-frozen or FFPE tumor tissue

- Bisulfite Conversion: Treat DNA with bisulfite to convert unmethylated cytosines to uracils

- Array Hybridization: Process samples on Illumina Infinium MethylationEPIC BeadChips

- Bioinformatic Analysis: Compare tumor methylation profiles to reference datasets using supervised clustering algorithms

- Subgroup Assignment: Classify tumors as WNT, SHH, Group 3, or Group 4 based on methylation signatures

Risk Stratification Algorithm: The St. Jude approach integrates multiple data types for treatment assignment [5]:

- Clinical Assessment: Evaluate metastatic status (M0 vs M1-4), residual disease (<1.5cm² vs >1.5cm²), and age

- Molecular Subgrouping: Determine WNT, SHH, Group 3, or Group 4 status via methylation profiling

- Cytogenetic Analysis: Identify specific chromosomal gains/losses (e.g., monosomy 6, 17p loss, MYC/MYCN amplification)

- Integrative Classification: Combine features to assign one of four risk categories (low, standard, high, very high)

- Therapy Assignment: Match treatment intensity to risk category with corresponding radiation doses and chemotherapy regimens

Signaling Pathways and Visual Representations

Key Signaling Pathways in Cholangiocarcinoma

The molecular pathogenesis of CCA involves multiple dysregulated signaling pathways that represent potential therapeutic targets. The diagram below illustrates the core pathways and their interactions:

Cholangiocarcinoma signaling pathways display complex interactions between inflammatory processes, genetic alterations, and developmental pathways that collectively drive tumor development and progression.

Molecular Subgroups and Therapeutic Targets in Medulloblastoma

The four core molecular subgroups of medulloblastoma demonstrate distinct signaling pathway alterations with corresponding therapeutic implications:

The four molecular subgroups of medulloblastoma demonstrate distinct genetic alterations, activated pathways, and therapeutic opportunities that correlate with clinical outcomes.

Conclusion and Future Directions

The orphan drug development landscape for cholangiocarcinoma and medulloblastoma is rapidly evolving from histology-based to molecularly-driven approaches. For CCA, the expanding repertoire of targetable alterations (FGFR2, IDH1, NTRK, BRAF) enables personalized therapy selection, while investigational agents like opaganib offer novel multi-pathway targeting strategies. In MB, molecular classification has enabled risk-adapted therapy with reduced treatment intensity for favorable subgroups while identifying high-risk patients who may benefit from intensified approaches.

References

- 1. Opaganib Earns FDA Orphan Status in Neuroblastoma Drug [cancernetwork.com]

- 2. The Current Landscape of Molecular Pathology for ... [mdpi.com]

- 3. Advancing Medulloblastoma Therapy in Pediatrics: Integrative ... [pmc.ncbi.nlm.nih.gov]

- 4. CT-179: A Brain-Penetrant OLIG2 Inhibitor Offering a New ... [drughunter.com]

- 5. Data-driven risk stratification guides childhood brain tumor ... [stjude.org]

- 6. The heterogeneity of signaling pathways and drug ... [nature.com]

Protein Kinase CK2 in PI3K/AKT and Hedgehog Signaling Pathways: Mechanisms and Therapeutic Targeting

Introduction to Protein Kinase CK2

Protein kinase CK2 (formerly known as Casein Kinase II) is a constitutively active, ubiquitously expressed serine/threonine kinase that plays fundamental roles in cellular proliferation, survival, and differentiation. CK2 exists primarily as a heterotetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory subunits (β), forming the configurations α₂β₂, αα'β₂, or α'₂β₂. The regulatory β subunits influence substrate specificity and stabilize the holoenzyme, while the catalytic subunits perform the phosphotransferase reaction. Unlike many kinases whose activity is tightly regulated by second messengers, CK2 is constitutively active and considered a "lateral player" in signal transduction, meaning it modulates various signaling pathways rather than initiating them [1].

CK2 phosphorylates hundreds of substrates and is a major contributor to the human phosphoproteome. Its significance extends to numerous pathological conditions, particularly cancer, where it is frequently overexpressed and associated with poor prognosis. CK2 exhibits anti-apoptotic, pro-migratory, and pro-proliferative functions, making it an attractive therapeutic target. This whitepaper provides a comprehensive technical analysis of CK2's multifaceted roles in two critical signaling pathways—PI3K/AKT and Hedgehog—with detailed experimental methodologies and therapeutic implications for researchers and drug development professionals [1].

CK2 in the PI3K/AKT Signaling Pathway

Molecular Mechanisms of Regulation

The PI3K/AKT pathway is a crucial regulator of cell survival, growth, metabolism, and proliferation. CK2 modulates this pathway at multiple nodal points, creating a robust signaling network that promotes oncogenesis and therapeutic resistance. The primary mechanisms include:

Direct AKT Phosphorylation: CK2 phosphorylates AKT1 at serine 129 (S129), which promotes AKT activation by stabilizing the phosphorylation of threonine 308 (T308), a residue targeted by phosphoinositide-dependent kinase 1 (PDK1). This phosphorylation enhances AKT kinase activity and facilitates the phosphorylation of downstream substrates. Notably, this regulation is specific to AKT1, as AKT2 lacks a comparable S129 site [2] [1].

PTEN Regulation: CK2 phosphorylates the tumor suppressor PTEN at multiple serine residues, particularly in its C-terminal tail. This phosphorylation has dual consequences: it increases PTEN protein stability but paradoxically inhibits its lipid phosphatase activity. The net effect is reduced conversion of PIP₃ to PIP₂, thereby sustaining PI3K signaling and AKT activation [1].

mTOR Complex Modulation: CK2 phosphorylates components of both mTORC1 and mTORC2 complexes. mTORC2 is responsible for phosphorylating AKT at serine 473 (S473), which is required for full AKT activation. CK2-mediated enhancement of mTORC2 activity thus further potentiates AKT signaling [2].

The following diagram illustrates the multifaceted intervention of CK2 within the PI3K/AKT pathway:

CK2 enhances PI3K/AKT signaling via AKT S129 phosphorylation and PTEN inhibition.

Quantitative Data on CK2 Modulation of PI3K/AKT Components

Table 1: Quantitative Effects of CK2 on PI3K/AKT Pathway Components

| Pathway Component | CK2 Phosphorylation Site | Functional Consequence | Experimental Evidence |

|---|---|---|---|

| AKT1 | Ser129 | Promotes T308 phosphorylation; enhances kinase activity | 40-60% reduction in p-T308 with CK2β knockdown [2] |

| PTEN | Multiple C-terminal sites (S370, S380, etc.) | Increases protein stability but inhibits phosphatase activity | 2-3 fold increase in PIP3 levels with CK2 overexpression [1] |

| mTORC2 Components | Not fully characterized | Enhances mTORC2 activity and AKT S473 phosphorylation | Correlation with increased p-S473 levels in cancer cells [2] |

| GSK3β | Indirect via AKT | Increases inhibitory phosphorylation at S9 | Conflicting reports: both increase and decrease observed depending on cellular context [2] |

Functional Consequences in Oncogenesis

The multimodal regulation of the PI3K/AKT pathway by CK2 has profound implications for cancer biology and therapeutic resistance. Through its actions on AKT, PTEN, and mTOR complexes, CK2 enhances cell survival by inhibiting apoptosis through multiple mechanisms including phosphorylation and inhibition of pro-apoptotic proteins like BAD and FoxO transcription factors. Additionally, CK2-mediated AKT activation promotes protein synthesis and cell growth through the mTORC1/S6K/rpS6 axis. The pathway also contributes to therapeutic resistance across various cancer types, with CK2 inhibition shown to sensitize resistant cells to conventional chemotherapy [3] [1] [4].

CK2's role in the PI3K/AKT pathway extends to metastasis and epithelial-mesenchymal transition (EMT). Through regulation of GSK3β and Snail1 stability, CK2 influences key transitions that promote cancer invasiveness. In triple-negative breast cancer (TNBC), where the PI3K/AKT pathway is frequently hyperactivated (in nearly 60% of cases), CK2 represents a particularly attractive therapeutic target to counter both tumor growth and metastatic potential [3] [2].

CK2 in the Hedgehog Signaling Pathway

Molecular Mechanisms of Regulation

The Hedgehog (Hh) signaling pathway is a critical developmental pathway that regulates cell differentiation, tissue patterning, and stem cell maintenance. Aberrant activation of Hh signaling contributes to various cancers, including basal cell carcinoma, medulloblastoma, and several solid tumors. CK2 emerges as a positive regulator of Hh signaling through multiple mechanisms:

Smoothened (Smo) Phosphorylation: CK2 directly phosphorylates the C-terminal cytoplasmic tail of Smoothened, a key transducer of Hh signaling. In Drosophila, CK2 phosphorylates multiple serine residues (Ser-816, Ser-817, Ser-818, Ser-819, and Ser-843) in Smo's C-terminal tail. This phosphorylation promotes Smo accumulation at the cell membrane and enhances its signaling capacity. Mutational analysis of these sites attenuates Smo's ability to transduce high-level Hh signaling in vivo [5].

Cubitus interruptus (Ci)/Gli Stability: Downstream of Smo, CK2 regulates the stability of Ci (in Drosophila) and its mammalian homolog Gli. CK2 inhibition promotes Ci/Gli degradation, whereas CK2 overexpression increases its half-life. CK2 prevents Ci/Gli ubiquitination and subsequent proteasomal degradation, thereby maintaining the transcriptionally active forms of these proteins [5].

Transcriptional Activation: CK2 activity enhances the expression of Hh target genes, including Gli1 and Ptch1. In human lung cancer cells, CK2α knockdown significantly reduces Gli1 expression and transcriptional activity, demonstrating a direct relationship between CK2 and the Hh pathway output [6].

The diagram below illustrates CK2's multifaceted role in regulating Hedgehog signaling:

CK2 promotes Hedgehog signaling by stabilizing Smoothened and Ci/Gli proteins.

Quantitative Data on CK2 Modulation of Hedgehog Signaling

Table 2: Experimental Evidence of CK2 Regulation of Hedgehog Pathway Components

| Pathway Component | CK2 Intervention | Observed Effect | Experimental System |

|---|---|---|---|

| Smoothened (Smo) | CK2β RNAi | Attenuates Hh-induced Smo accumulation; reduces cell surface localization | Drosophila wing disc [5] |

| Smoothened (Smo) | CK2α/CK2β overexpression | Increases Smo phosphorylation and accumulation; induces ectopic Hh target gene expression | S2 cell culture [5] |

| Gli1 | CK2α siRNA | 71-73% decrease in Gli1 protein levels | Human lung cancer cells (A549, H1299) [6] |

| Gli1 | CK2α overexpression | Increases Gli1 expression and transcriptional activity | A549 cells [6] |

| Stem-like Side Population | CK2α inhibition | Reduces ABCG2-positive cancer stem cell population | Lung cancer A549 cells [6] |

Functional Consequences in Cancer and Stem Cell Biology

CK2-mediated enhancement of Hh signaling has significant implications for cancer biology, particularly in cancer stem cell maintenance and therapeutic resistance. In lung cancer cells, CK2α inhibition reduces the stem-like side population characterized by high ABCG2 expression, suggesting that CK2 helps maintain cancer stem cells through Hh pathway regulation [6]. This population is associated with tumor initiation, metastasis, and resistance to conventional therapies.

The connection between CK2 and Hh signaling also provides mechanistic insights into drug resistance. ABCG2, a direct transcriptional target of Hh/Gli signaling, functions as a drug efflux pump that reduces intracellular chemotherapy concentrations. CK2α downregulation dramatically decreases ABCG2 expression, thereby potentially counteracting multidrug resistance phenotypes [7]. Furthermore, in renal cell carcinoma and bladder cancer, Hh signaling activation promotes epithelial-mesenchymal transition (EMT), enhancing invasiveness and metastatic potential—processes that are potentiated by CK2 activity [8].

Experimental Protocols for Studying CK2 in Signaling Pathways

In Vitro Kinase Assays

Purpose: To directly assess CK2 phosphorylation of pathway components (e.g., Smo, Akt).

Detailed Protocol:

Substrate Preparation: Express and purify recombinant proteins or domains of interest as GST-fusion proteins. For Smo phosphorylation studies, use constructs containing the C-terminal cytoplasmic tail (e.g., Smo amino acids 808-899). Mutate known phosphorylation sites to alanine for negative controls [5].

Kinase Reaction:

- Combine purified CK2 enzyme (commercial source or immunoprecipitated from cells) with substrate (1-5 μg) in kinase buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).

- Add ATP mixture (100 μM ATP containing 10 μCi [γ-³²P]ATP) to initiate reaction.

- Incubate at 30°C for 30 minutes [5].

Reaction Termination and Analysis:

- Stop reaction with SDS-PAGE loading buffer.

- Separate proteins by SDS-PAGE, stain with Coomassie blue, dry gel, and expose to phosphorimager screen or X-ray film.

- Quantify phosphorylation signals by densitometry or phosphorimaging.

Technical Notes: Include negative controls without substrate or without CK2. For specific inhibition, pre-treat with CK2 inhibitors (CX-4945, TBB) at appropriate concentrations (e.g., 10 μM CX-4945). Mutate serine residues in CK2 consensus sequences (E/D/X-S/T-D/E/X) to alanine to confirm specificity [5].

RNA Interference Approaches

Purpose: To investigate functional consequences of CK2 depletion on PI3K/AKT and Hh signaling.

Detailed Protocol:

siRNA Design: Design sequence-specific siRNAs targeting CK2 subunits:

Cell Transfection:

- Plate cells at 60-70% confluence in appropriate medium without antibiotics.

- Prepare lipid-based transfection complexes with 30-50 nM siRNA following manufacturer's protocol.

- Include non-targeting siRNA as negative control.

Validation and Analysis:

- Harvest cells 48-72 hours post-transfection.

- Validate knockdown efficiency by Western blotting (CK2α, CK2β antibodies).

- Analyze pathway components: p-Akt (S129, T308, S473), total Akt, Gli1, Smo, Ptch1 [6].

Technical Notes: Use multiple independent siRNA sequences to control for off-target effects. For stable knockdown, use lentiviral or retroviral vectors expressing shRNAs with puromycin selection (1 μg/mL) [2] [6].

Pharmacological Inhibition Studies

Purpose: To evaluate acute effects of CK2 inhibition on signaling pathways.

Detailed Protocol:

Inhibitor Preparation:

Cell Treatment:

- Plate cells at desired density and allow to adhere overnight.

- Treat with inhibitors for 2-24 hours in complete medium.

- Include DMSO-only treated controls (typically <0.1% v/v).

Pathway Analysis:

Technical Notes: CX-4945 treatment may induce methuosis (vacuolization) at higher concentrations; monitor cell morphology. For combination studies, co-treat with PI3K inhibitors (LY294002, 10-20 μM) or Hh inhibitors (cyclopamine, GDC-0449) [2] [6].

Therapeutic Implications and Future Directions

CK2 as a Therapeutic Target in Cancer

The central positioning of CK2 at the intersection of multiple oncogenic pathways, including PI3K/AKT and Hedgehog, makes it an attractive therapeutic target in cancer. CK2 is frequently overexpressed in human cancers and its inhibition demonstrates selective toxicity toward cancer cells compared to normal cells, suggesting a non-oncogene addiction phenomenon where malignant cells become particularly dependent on CK2 for survival [1] [7]. This therapeutic potential is further supported by the availability of highly specific and potent CK2 inhibitors, several of which have advanced to clinical trials:

CX-4945 (this compound): An ATP-competitive CK2 inhibitor with Ki of 0.17 nM, currently in clinical trials for cholangiocarcinoma and other solid tumors. It effectively suppresses both PI3K/AKT and Hh signaling pathways and shows synergistic effects when combined with conventional chemotherapeutics [1] [6].

CIGB-300: A novel peptide-based inhibitor that targets the CK2 phosphorylation site rather than the catalytic pocket. It is currently in clinical development for cervical cancer and has demonstrated ability to disrupt multiple oncogenic signaling pathways [1].

Combination Therapy Strategies

The multimodal regulation of signaling pathways by CK2 suggests particular promise for combination therapies that simultaneously target multiple nodes in oncogenic networks. Preclinical studies demonstrate that CK2 inhibition enhances the efficacy of:

- PI3K/AKT/mTOR inhibitors in TNBC and other cancers with pathway hyperactivation [3] [4]

- Hedgehog pathway inhibitors in cancers with elevated Gli activity [8] [6]

- Conventional chemotherapy by counteracting drug resistance mechanisms [7]

- Immunotherapy through modulation of tumor microenvironment [3]

Emerging Research Directions

Future research should focus on several promising areas:

- Biomarker development to identify patient populations most likely to respond to CK2-targeted therapies

- Next-generation CK2 inhibitors with improved pharmacological properties and reduced off-target effects

- Mechanisms of adaptive resistance to CK2 inhibition and strategies to counteract them

- CK2's role in the tumor microenvironment and implications for immunotherapy combinations

- Exploitation of CK2 inhibition to target cancer stem cell populations in various malignancies

The dual role of CK2 in both PI3K/AKT and Hedgehog signaling pathways positions it as a master regulator of oncogenic signaling, with inhibition offering a promising strategy to simultaneously disrupt multiple cancer hallmarks.

References

- 1. Protein kinase CK2: a potential therapeutic target for ... [nature.com]

- 2. Effects of CK β subunit down-regulation on 2 in... Akt signalling [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative ... [pmc.ncbi.nlm.nih.gov]

- 4. Strategic advancements in targeting the PI3K/AKT/mTOR ... [sciencedirect.com]

- 5. Casein Kinase 2 Promotes Hedgehog Signaling by ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of CK2α Down-Regulates Hedgehog/Gli Signaling ... [journals.plos.org]

- 7. of protein kinase Role in antitumor drug resistance | Journal of... CK 2 [jeccr.biomedcentral.com]

- 8. Mechanisms and therapeutic potential of the hedgehog ... [nature.com]

CK2 inhibition induces apoptosis in cancer cells

Molecular Mechanisms and Signaling Pathways

CK2 inhibition triggers apoptosis by simultaneously targeting multiple cellular processes that cancer cells depend on for survival. The following diagram maps these key pathways and their interactions.

Key pathways through which .

CK2 Inhibitors: From Tools to Therapeutics

Several small-molecule inhibitors have been developed to target CK2, each with distinct profiles that influence their research and therapeutic application.

| Inhibitor Name | Type / Target Site | Key Characteristics & Selectivity | Apoptosis & Anti-Cancer Evidence |

|---|---|---|---|

| CX-4945 (Silmitasertib) [1] | ATP-competitive [1] | First-in-class, orally available; some off-target kinase effects [1]. | Strong pro-apoptotic and anti-proliferative activity in vitro/in vivo; in clinical trials [1] [2]. |

| SGC-CK2-1 [3] [2] | ATP-competitive [3] | Highly selective chemical probe; minimal off-target effects [3] [2]. | Modest anti-proliferative effect in some cell lines; efficacy debated [3] [2]. |

| AB668 [3] | Bivalent (ATP site + αD pocket) [3] | Outstanding selectivity; distinct mechanism of action [3]. | Induces caspase-3 mediated apoptosis; effective in renal cell carcinoma and melanoma models [3]. |

| TBB / TBCA [4] | ATP-competitive [4] | Classical, widely used research inhibitors [4]. | Induce early loss of Δψm and apoptosis in prostate cancer cells [4]. |

Experimental Evidence and Methodologies

Key experimental approaches used to study CK2 inhibition-induced apoptosis include measuring early mitochondrial events and caspase activation.

- Cell Viability and Clonal Survival Assays: Standard colorimetric assays (e.g., CellTiter 96 AQueous One) are used to measure overall reduction in cell viability following CK2 inhibitor treatment. To assess long-term eradication potential, clonal survival assays are performed, where cells are treated, re-plated at low density, and allowed to form colonies over 7-10 days, which are then visualized with crystal violet staining [4].

- Analysis of Mitochondrial Membrane Potential (Δψm): The fluorescent dye JC-1 is a key tool. In healthy cells with high Δψm, JC-1 forms aggregates emitting red light. As Δψm collapses post-CK2 inhibition, JC-1 remains in a monomeric form emitting green light. The shift from red to green fluorescence is a quantifiable early marker of apoptosis, detectable by flow cytometry or fluorescence microscopy within 2 hours of treatment [4].

- Detection of Caspase Activation and Apoptosis: Activation of the key executioner caspase, caspase-3, is a definitive marker. This is commonly measured by:

- Validation of CK2-Specific Effects: To confirm that observed apoptosis is due to CK2 inhibition and not off-target effects, researchers use:

- Genetic Knockdown: Using siRNA or shRNA to deplete CK2α or CK2α' subunits, which should phenocopy the pro-apoptotic effects of chemical inhibitors [2].

- Selective Inhibitors: Comparing the effects of less selective inhibitors (e.g., CX-4945) with highly selective ones (e.g., SGC-CK2-1, AB668) helps delineate CK2-specific mechanisms [3] [2].

Research Implications and Therapeutic Potential

The evidence solidly positions CK2 as a valuable therapeutic target. Its inhibition is particularly attractive due to two key concepts:

- Non-Oncogene Addiction: Cancer cells often display higher levels of CK2 and rely on its pro-survival functions more than normal cells, creating a therapeutic window [5] [6].

- Overcoming Drug Resistance: CK2 promotes resistance to conventional chemotherapy by enhancing DNA repair and drug efflux through pumps like P-glycoprotein. Therefore, combining CK2 inhibitors (e.g., CX-4945) with standard chemotherapeutics can synergize to overcome resistance and induce robust apoptosis in refractory cancer models [1] [5].

References

- 1. Role of CK2 inhibitor CX-4945 in anti-cancer combination ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CK2 in cancer: a valuable strategy or a waste of ... [nature.com]

- 3. Cancer selective cell death induction by a bivalent CK2 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase CK2 inhibition induces cell death via early ... [pmc.ncbi.nlm.nih.gov]

- 5. Role of protein kinase CK in antitumor drug resistance | Journal of... 2 [jeccr.biomedcentral.com]

- 6. Protein kinase CK2: a potential therapeutic target for ... [nature.com]

Comprehensive LC-MS/MS Methods for Silmitasertib Quantification in Human Plasma: Application Notes and Protocols

Drug Background and Clinical Significance

Silmitasertib (CX-4945) represents a promising therapeutic agent in oncology clinical development, functioning as a potent, selective inhibitor of the serine/threonine protein kinase CK2 (casein kinase 2). CK2 plays a fundamental role in cellular regulation, exerting proliferation-promoting and anti-apoptotic effects in cancer cells through modulation of multiple signaling pathways including PI3K/AKT, NF-κB, Wnt, JAK/STAT, Notch1, Hedgehog/Gli1, and p53 [1] [2]. The overexpression of CK2 has been clinically correlated with poor prognosis across various cancer types, positioning it as an attractive molecular target for therapeutic intervention [1].

The significant clinical potential of this compound is evidenced by the orphan drug designations granted by the U.S. Food and Drug Administration (FDA) for the treatment of advanced cholangiocarcinoma (2016), medulloblastoma (2021), and biliary tract cancer (2022) [1] [2]. As of 2022, this compound remains under investigation in multiple ongoing clinical trials for various malignancies including basal cell carcinoma, renal cancer, recurrent medulloblastoma, and severe COVID-19 [1] [2]. The expanding clinical application of this compound necessitates reliable quantification methods for therapeutic drug monitoring and pharmacokinetic studies, which are essential for establishing dose-response relationships, optimizing dosing regimens, and minimizing toxicities [1].

Comparative Method Overview

Two well-validated LC-MS/MS methods have been developed for the quantification of this compound in human plasma, each offering distinct advantages for specific application scenarios. The fundamental differences between these approaches are summarized in Table 1.

Table 1: Comparison of LC-MS/MS Methods for this compound Quantification in Human Plasma

| Parameter | Liquid-Liquid Extraction Method | Solid-Phase Extraction Method |

|---|---|---|

| Extraction Principle | Liquid-liquid partitioning | Cation-exchange solid-phase extraction |

| Extraction Solvents | Ethyl acetate + n-hexane/ethyl acetate mixture | MCX cartridges with methanol, water, and elution buffers |

| Calibration Range | 1.75-35 ng/mL (5-100 nM) | 0.2-125 ng/mL and 32-20,000 ng/mL (two curves) |

| LLOQ | 1.4 ng (absolute), 5 nM (concentration) | 0.2 ng/mL (lower curve) |

| Linear Range | 5-100 nM (R² ≥ 0.99) | 0.2-20,000 ng/mL (R² > 0.99) |

| Sample Volume | Not specified | 25-100 μL |

| Recovery | ~50% across concentration range | Not specified |

| Matrix Effect | 18-34% ion suppression | Validated with no significant interference |

| Key Advantage | Simplicity, cost-effectiveness | Wide dynamic range, multi-matrix applicability |

| Reference | [1] [2] | [3] [4] [5] |

The liquid-liquid extraction (LLE) method employs a straightforward approach that can be performed in any laboratory with mass spectrometry capabilities, utilizing commonly available solvents and requiring minimal specialized equipment [1] [2]. In contrast, the solid-phase extraction (SPE) method offers a substantially wider dynamic range spanning five orders of magnitude, making it particularly suitable for clinical applications where plasma concentrations may vary significantly due to different dosing regimens or patient-specific factors [3] [4]. Both methods have been validated according to FDA guidelines and demonstrate excellent precision, accuracy, and sensitivity appropriate for therapeutic drug monitoring and pharmacokinetic studies [1] [3].

Detailed Experimental Protocols

Liquid-Liquid Extraction Protocol

The LLE method provides a simplified extraction workflow that utilizes commonly available laboratory solvents, making it particularly accessible for laboratories with standard equipment [2]. The procedure consists of the following steps:

Step 1: Sample Preparation: Transfer 100-500 μL of human plasma sample to a clean glass tube. For calibration standards, spike blank human plasma with appropriate volumes of this compound working solutions to achieve concentrations spanning 1.75-35 ng/mL (5-100 nM) [1] [2].

Step 2: Liquid-Liquid Extraction: Add 2 mL of ethyl acetate or a mixture of n-hexane and ethyl acetate to each plasma sample. Vortex vigorously for 2-3 minutes to ensure complete mixing and efficient partitioning of the analyte into the organic phase [2].

Step 3: Phase Separation: Centrifuge the samples at 3,000-4,000 × g for 5-10 minutes to achieve clear phase separation. Carefully transfer the upper organic layer containing the extracted this compound to a new clean tube [2].

Step 4: Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue with 80-100 μL of an appropriate reconstitution solution (methanol/water mixtures are typically used) [1] [2].

Step 5: LC-MS/MS Analysis: Transfer the reconstituted solution to an autosampler vial for subsequent LC-MS/MS analysis using the chromatographic and mass spectrometric conditions detailed in Section 4 [1].

This LLE protocol demonstrates consistent recovery rates of approximately 50% across the validated concentration range, with some variability (CV ~15-18%) observed regardless of concentration [2]. The method employs acridine orange as an internal standard for quantification, though other suitable internal standards could potentially be substituted [1].

Solid-Phase Extraction Protocol

The SPE method utilizes cation-exchange solid-phase extraction with MCX cartridges, providing enhanced clean-up and sensitivity, particularly at lower concentration ranges [3] [4]. The detailed procedure is as follows:

Step 1: Sample Preparation: For the lower calibration curve (0.2-125 ng/mL), use 100 μL human plasma mixed with 6 μL of 100 ng/mL internal standard (CX-4786) working solution. For the higher calibration curve (32-20,000 ng/mL), use 25 μL human plasma with 6 μL of 2 μg/mL internal standard working solution. Add 10 μL of ACN/H₂O (4:1, v/v) to study samples for volume correction [3].

Step 2: MCX Cartridge Conditioning: Pre-condition the MCX 96-well plate with 100 μL methanol followed by 200 μL water. Apply gentle vacuum to draw solvents through without allowing the sorbent to dry completely [3].

Step 3: Sample Loading and Acidification: Dilute all samples, including calibration standards, quality controls, and study samples, with 90 μL of 4% (w/w) O-phosphoric acid. Slowly load the acidified samples onto the conditioned MCX cartridges [3].

Step 4: Washing Steps: Wash the cartridges sequentially with 200 μL of 2% formic acid followed by 200 μL methanol to remove interfering compounds and matrix components [3].

Step 5: Analyte Elution: Elute this compound and the internal standard with two aliquots of 100 μL of 5% (v/v) ammonium hydroxide in methanol. Collect the eluate in a 96-well collection plate [3].

Step 6: Concentration and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45°C. For the lower calibration curve, reconstitute with 100 μL of methanol/H₂O (1:1, v/v); for the higher curve, use 300 μL of the same reconstitution solvent [3].

This SPE protocol has been successfully applied to the analysis of plasma this compound in clinical studies, demonstrating robust performance across the extensive concentration range [3] [4]. The method has also been adapted for this compound quantification in cerebrospinal fluid and brain tissue homogenates, highlighting its versatility [3] [5].

Diagram 1: Experimental workflow for sample preparation in this compound quantification, showing both LLE and SPE extraction paths

LC-MS/MS Instrumental Parameters

Chromatographic Conditions

Both methods utilize reverse-phase chromatographic separation but employ different specific conditions optimized for their respective applications:

LLE Method: The specific column and mobile phase composition were optimized during method development, though the publication emphasizes the general applicability with standard C18 columns and typical mobile phase combinations such as water/acetonitrile or water/methanol mixtures, often with volatile buffers like ammonium formate or formic acid to enhance ionization [1] [2].

SPE Method: Utilizes a Synergi hydro-RP column (4 μm, 75 × 2.0 mm) with gradient elution employing mobile phase A (5 mM ammonium formate aqueous solution, pH 6.5) and mobile phase B (0.1% formic acid in acetonitrile). The gradient program typically starts with a higher percentage of aqueous phase, gradually increasing the organic component to elute the analyte [3] [4].

Mass Spectrometric Detection

Both methods employ electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific detection:

LLE Method: The specific MRM transitions were optimized during method validation, with typical instrument parameters including desolvation temperature of 500°C, source temperature of 150°C, and collision energies optimized for the specific fragmentation pattern of this compound [1] [2].

SPE Method: Uses MRM transition of m/z 350.2→223.2 for this compound and m/z 316.2→223.2 for the internal standard (CX-4786). The similar fragmentation behavior of the analyte and internal standard contributes to accurate quantification [3] [4].

Table 2 summarizes the key validation parameters for both methods, demonstrating their performance characteristics according to FDA guidelines.

Table 2: Method Validation Parameters and Performance Characteristics

| Validation Parameter | LLE Method Performance | SPE Method Performance | FDA Criteria |

|---|---|---|---|

| Precision (Intra-day CV%) | 3.04-11.45% | <15% | ≤15% (≤20% for LLOQ) |

| Precision (Inter-day CV%) | 7.15-9.08% | <15% | ≤15% (≤20% for LLOQ) |

| Accuracy (RE%) | 0.67-3.74% (inter-day) | 85-115% | ±15% (±20% for LLOQ) |

| Linearity (R²) | ≥0.99 | >0.99 | ≥0.99 |

| LLOQ | 5 nM (1.4 ng absolute) | 0.2 ng/mL | S/N ≥5 |

| Carryover | Not detected | Not specified | None significant |

| Selectivity | No interfering peaks | No interfering peaks | No interference |

| Matrix Effect | 18-34% ion suppression | Validated | Consistent & reproducible |

| Stability | Not fully detailed | Established for all matrices | Within ±15% deviation |

Method Validation Results

Both methods underwent comprehensive validation according to FDA guidelines, establishing their reliability for the quantification of this compound in human plasma [1] [3]. The key validation findings include:

Precision and Accuracy: The LLE method demonstrated excellent precision with inter-day coefficients of variation ranging from 7.15% to 9.08% across quality control concentrations (5-100 nM), well within the FDA acceptance criteria of ±15% (±20% for LLOQ) [1] [2]. Similarly, the SPE method showed precision below 15% and accuracies between 85-115% within-day and between-day for all concentration levels in each matrix [3].

Linearity and Sensitivity: Both methods established strong linearity with coefficients of determination (R²) of at least 0.99 or better across their respective calibration ranges [1] [3]. The SPE method offers superior sensitivity with an LLOQ of 0.2 ng/mL compared to 1.75 ng/mL (5 nM) for the LLE method, making it more suitable for applications requiring detection of very low concentrations [1] [3] [2].

Specificity and Selectivity: Both methods demonstrated excellent specificity with no interfering peaks observed at the retention times of this compound or the internal standards when analyzing six different lots of human plasma [1] [3]. This confirms the ability to accurately quantify this compound without interference from endogenous plasma components [1] [2].

Matrix Effects and Recovery: The LLE method exhibited moderate ion suppression (18-34%) due to plasma components, but this effect was consistent and did not impact the calibration functions [2]. Recovery for this compound using LLE was approximately 50% across the concentration range, while the internal standard recovery was 59.02% [2]. For the SPE method, matrix effects were validated and shown to be consistent and reproducible, with no significant interference reported [3].

Diagram 2: Mechanism of action of this compound through CK2 inhibition and impact on key oncogenic signaling pathways

Applications in Clinical and Preclinical Studies

The validated LC-MS/MS methods have enabled robust quantification of this compound in various research contexts, supporting both drug development and clinical application:

Therapeutic Drug Monitoring: The methods facilitate precise measurement of this compound levels in patient plasma, enabling the evaluation of therapeutic and toxic concentrations in cancer patients receiving this compound therapy [1] [2]. This application is particularly important given the ongoing clinical trials and expanding therapeutic uses of this compound.

Pharmacokinetic Studies: The SPE method has been successfully applied to analyze plasma this compound concentrations in a clinical trial (NCT03904862) involving children with brain tumors [3] [4]. Similarly, the LLE method has been utilized to study the pharmacokinetic properties of this compound in mice [1] [2].

Multi-Matrix Applicability: While optimized for plasma, the SPE method has been validated for additional matrices including cerebrospinal fluid (CSF) and brain tissue homogenates, with calibration ranges of 0.2-20 ng/mL for CSF and 2-40 ng/g for brain tissue [3] [4]. This capability is particularly valuable for neuro-oncology applications where blood-brain barrier penetration is clinically relevant.

Conclusion

The two presented LC-MS/MS methods offer complementary approaches for the quantification of this compound in human plasma, each with distinct advantages for specific research or clinical contexts. The liquid-liquid extraction method provides a straightforward, cost-effective solution suitable for laboratories with standard equipment, while the solid-phase extraction method offers enhanced sensitivity and a wider dynamic range appropriate for comprehensive clinical pharmacokinetic studies. Both methods have been rigorously validated according to regulatory guidelines and successfully applied in preclinical and clinical settings, supporting the continued development and therapeutic application of this promising targeted agent.

References

- 1. Validation of an LC–MS/MS Method for the Quantification ... [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC–MS/MS Method for the Quantification ... [mdpi.com]

- 3. LC-MS/MS method for quantitation of the CK2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for quantitation of the CK2 inhibitor ... [sciencedirect.com]

- 5. LC-MS/MS method for quantitation of the CK2 inhibitor ... [ohiostate.elsevierpure.com]

Comprehensive Application Notes and Protocols: Cation-Exchange Solid Phase Extraction for CX-4945 (Silmitasertib) Bioanalysis

Introduction and Analytical Significance

Protein kinase CK2 inhibition has emerged as a promising therapeutic strategy in oncology, with silmitasertib (CX-4945) representing the most advanced clinical candidate in this class. As an orally bioavailable selective inhibitor of CK2, this compound has demonstrated potent antitumor efficacy across diverse cancer types including cholangiocarcinoma, medulloblastoma, leukemia, and various solid tumors [1] [2]. The U.S. Food and Drug Administration has granted orphan drug designation to this compound for multiple indications, accelerating its clinical development and creating an urgent need for robust bioanalytical methods to support pharmacokinetic studies [1].

The quantification of this compound in biological matrices presents significant analytical challenges due to its extended concentration range in clinical studies, varying several orders of magnitude between different matrices and dosing regimens [3]. To address these challenges, cation-exchange solid phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed as a reference method for reliable this compound quantification [3] [4]. This technique offers superior selectivity and sensitivity compared to alternative extraction methods, enabling precise measurement of this compound across the wide concentration ranges encountered in clinical practice, from sub-therapeutic to peak plasma concentrations following therapeutic dosing [3].

The critical importance of robust bioanalysis for this compound is underscored by its ongoing clinical evaluation in multiple trials, including studies in pediatric brain tumors (NCT03904862) where quantification in complex matrices like brain tissue and cerebrospinal fluid (CSF) is essential for understanding drug disposition [3]. This application note provides detailed protocols for the cation-exchange SPE method, complete validation data, and practical implementation guidance to support researchers in establishing this technique for this compound bioanalysis in drug development programs.

Materials and Methods

Reagents and Chemicals

- This compound (CX-4945) and internal standard CX-4786 should be obtained from Senhwa Biosciences (San Diego, CA) or other certified reference material suppliers [4]

- HPLC-grade solvents including acetonitrile, methanol, and water are required for mobile phase preparation and sample processing [4]

- Ammonium formate (for mass spectrometry, ≥99.0%), formic acid (LC-MS/MS grade, 99.5% purity), and O-phosphoric acid (85%, w/w, HPLC grade) are essential for buffer preparation [4]

- Cation-exchange SPE cartridges (MCX type, 96-well plate format) are recommended for high-throughput processing [4]

Preparation of Standards and Quality Controls

Table 1: Calibration Standards for this compound in Different Biological Matrices

| Matrix | Calibration Range | Calibration Levels | Key Applications |

|---|---|---|---|

| Human Plasma (Low) | 0.2-125 ng/mL | 0.2, 1, 2, 5, 10, 25, 50, 125 ng/mL | Trough concentrations, low-dose regimens |

| Human Plasma (High) | 32-20,000 ng/mL | 32, 160, 320, 800, 1600, 4000, 8000, 20,000 ng/mL | Peak concentrations, high-dose regimens |

| Brain Tissue | 2-40 ng/g | 2, 6, 12, 20, 40 ng/g | Tumor tissue distribution studies |

| Cerebrospinal Fluid (CSF) | 0.2-20 ng/mL | 0.2, 0.4, 1.2, 2, 4, 10, 15, 20 ng/mL | CNS penetration assessment |

Cation-Exchange Solid Phase Extraction Protocol

The SPE procedure for this compound extraction from biological matrices employs mixed-mode cation-exchange chemistry, which provides superior selectivity compared to traditional reversed-phase or liquid-liquid extraction methods [3]. The protocol capitalizes on the basic properties of this compound, which contains nitrogen atoms that can be protonated under acidic conditions, facilitating strong retention on the cation-exchange sorbent [4].

The detailed step-by-step procedure is as follows:

Conditioning: Pre-treat MCX 96-well plate with 100 μL methanol followed by 200 μL water [4]

Sample Preparation: Mix 100 μL human plasma with 6 μL of 100 ng/mL internal standard working solution (for low calibration curve) or 25 μL human plasma with 6 μL of 2 μg/mL internal standard working solution (for high calibration curve) [4]

Acidification: Dilute all samples including calibration standards and quality controls with 90 μL of 4% (w/w) O-phosphoric acid to protonate this compound and enhance retention on cation-exchange sorbent [4]

Loading: Carefully load acidified samples into the pretreated MCX 96-well plate [4]

Washing: Sequentially wash with 200 μL of 2% formic acid to remove acidic and neutral interferences, followed by 200 μL methanol to remove unretained non-polar compounds [4]

Elution: Elute this compound and internal standard twice using 100 μL of 5% (v/v) ammonium hydroxide in methanol; the basic conditions deprotonate this compound, disrupting ionic interactions and releasing the analyte from the cation-exchange sites [4]

Concentration: Evaporate eluate to dryness under a gentle stream of nitrogen at 45°C [4]

Reconstitution: Reconstitute residue with methanol/water (1:1, v/v); use 100 μL reconstitution solution and 5 μL injection volume for low calibration curve (0.2-125 ng/mL) or 300 μL reconstitution solution and 1 μL injection for high calibration curve (32-20,000 ng/mL) [4]

Figure 1: Workflow for Cation-Exchange Solid Phase Extraction of this compound from Biological Matrices

LC-MS/MS Analysis

Instrumental Parameters

Chromatographic separation of this compound is achieved using reversed-phase conditions with a Synergi hydro-RP column (4 μm, 75 × 2.0 mm) maintained at ambient temperature [3] [4]. The mobile phase consists of 5 mM ammonium formate aqueous solution (pH 6.5) as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B [4]. A gradient elution program is essential for optimal separation: initial condition 10% B; linear increase to 95% B over 3.5 minutes; hold at 95% B for 1.5 minutes; return to 10% B in 0.1 minutes; and re-equilibrate for 1.9 minutes [4]. The total run time is 7 minutes with a flow rate of 0.4 mL/min [4].

Mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) for selective detection [3] [4]. The MRM transition for this compound is m/z 350.2 → 223.2, while the internal standard CX-4786 is monitored at m/z 316.2 → 223.2 [4]. Key source parameters should be optimized as follows: ion spray voltage 5500 V; source temperature 500°C; curtain gas 35 psi; ion source gas 1 and 2 at 50 and 60 psi, respectively [4]. These conditions ensure optimal ionization efficiency and fragmentation for sensitive detection of this compound.

Method Validation Parameters

Table 2: Validation Results for this compound LC-MS/MS Assay Across Matrices

| Validation Parameter | Plasma Performance | CSF Performance | Brain Tissue Performance |

|---|---|---|---|

| Linearity Range | 0.2-20,000 ng/mL (dual curves) | 0.2-20 ng/mL | 2-40 ng/g |

| Precision (CV%) | <15% at all levels | <15% at all levels | <15% at all levels |

| Accuracy (%) | 85-115% | 85-115% | 85-115% |

| Lower Limit of Quantification | 0.2 ng/mL | 0.2 ng/mL | 2 ng/g |

| Recovery | Consistent across concentrations | Consistent across concentrations | Consistent across concentrations |

| Matrix Effect | No significant interference | No significant interference | No significant interference |

| Stability | Established under various conditions | Established under various conditions | Established under various conditions |

Method Validation

Selectivity, Sensitivity and Linearity

Method selectivity was demonstrated through analysis of six different lots of human plasma, with no interfering peaks observed at the retention times of this compound or the internal standard [3] [4]. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL for plasma and CSF, and 2 ng/g for brain tissue, with signal-to-noise ratio exceeding 5:1 and precision within ±20% [4]. The assay demonstrated excellent linearity with coefficient of determination (R²) greater than 0.99 across all matrices and concentration ranges [3] [4].